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Hexacarbonyltungsten

CVD Thin Film Deposition Tungsten Metallization

Researchers requiring tungsten films on HF-sensitive substrates face limited precursor options. W(CO)₆ eliminates this constraint-decomposing without halogen release enables deposition on ultra-thin gate dielectrics and sensitive structures where WF₆ is contraindicated. • Halogen-free CVD at 540°C yields α-W films with resistivity 18-23 μΩ·cm, reducible to ~10 μΩ·cm after 900°C anneal. • FIBID at 30 kV Ga⁺ beam achieves conductive traces at ~120 μΩ·cm above 0.6×10¹⁷ cm⁻² dose. • Sublimed solid; available from ≥97% to 99.999% (5N) trace metals basis for CVD/ALD, EBID/FIBID, and catalyst applications.

Molecular Formula C6O6W
Molecular Weight 351.90 g/mol
CAS No. 14040-11-0
Cat. No. B083919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacarbonyltungsten
CAS14040-11-0
Synonymshexacarbonyltungsten
tungsten hexacarbonyl
W(CO)6
Molecular FormulaC6O6W
Molecular Weight351.90 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
InChIInChI=1S/6CO.W/c6*1-2;
InChIKeyFQNHWXHRAUXLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexacarbonyltungsten (CAS 14040-11-0) for Thin-Film Deposition and Organometallic Synthesis: Procurement Specifications


Hexacarbonyltungsten [W(CO)₆] is a Group 6 metal carbonyl complex that exists as a colorless, volatile, air-stable crystalline solid [1]. Its vapor pressure is 1.2 mmHg at 67°C and it undergoes sublimation under vacuum, with an enthalpy of sublimation (ΔsubH°) of 76.4 ± 1.3 kJ/mol [2]. The compound decomposes thermally at approximately 170°C [3]. Commercially, it is available in purity grades from 97% to 99.999% (5N) trace metals basis [4], and is typically supplied as a sublimed solid for use in chemical vapor deposition (CVD), electron beam-induced deposition (EBID), and as a catalyst precursor .

Hexacarbonyltungsten (CAS 14040-11-0): Why In-Class Tungsten Precursors Cannot Be Interchanged Without Process Re-Validation


Substituting W(CO)₆ with other tungsten precursors—such as WF₆, WCl₆, or even its Group 6 analogs Mo(CO)₆ and Cr(CO)₆—without rigorous process re-validation introduces significant risks to film quality, equipment compatibility, and deposition outcomes. WF₆, the industry standard for tungsten CVD, generates corrosive HF byproducts that can etch underlying silicon or dielectric layers [1]. In contrast, W(CO)₆ decomposes without releasing halogens, enabling deposition on sensitive substrates where WF₆ is contraindicated [2]. Among the metal hexacarbonyl series, W(CO)₆ exhibits lower volatility than Mo(CO)₆ and Cr(CO)₆, and its metal-ligand bond strength differs substantially [3], which directly affects precursor transport behavior and decomposition kinetics in CVD and EBID processes [4]. The quantitative evidence below establishes exactly where W(CO)₆ differentiates from its closest comparators in measurable, process-relevant terms.

Hexacarbonyltungsten (CAS 14040-11-0): Quantified Differentiation Evidence for Procurement Decision-Making


Low-Temperature CVD Tungsten Film Resistivity: W(CO)₆ Achieves 18–23 μΩ·cm α-W Without HF Byproducts vs. WF₆ Process Limitations

Tungsten films deposited from W(CO)₆ at 540°C exhibit resistivities of 18–23 μΩ·cm and consist of high-purity (>95 at.%) polycrystalline α-W [1]. This low resistivity is achieved without the use of fluorine-based chemistry, unlike WF₆ CVD which generates corrosive HF that consumes interfacial Si and damages underlying dielectrics [2]. Post-deposition vacuum annealing at 900°C further reduces the resistivity to approximately 10 μΩ·cm [1]. In contrast, films deposited at lower temperatures (375°C) contain approximately 80 at.% tungsten, 15 at.% carbon, and 5 at.% oxygen, with resistivities >1000 μΩ·cm in the metastable β-W phase, highlighting the critical process temperature dependence [1].

CVD Thin Film Deposition Tungsten Metallization Semiconductor Processing

Focused Ion Beam Induced Deposition (FIBID): W(CO)₆ Delivers ~120 μΩ·cm Tungsten Film Resistivity at 30 kV Ga⁺ Dose Threshold

In focused ion beam induced deposition (FIBID) using a 30 kV Ga⁺ beam, tungsten films deposited from W(CO)₆ achieve a minimum resistivity of approximately 120 μΩ·cm at doses exceeding 0.6 × 10¹⁷ cm⁻² [1]. The resistivity exhibits a sharp decrease at this coalescence threshold, corresponding to the transition from island growth to a continuous conductive film [1]. While this value is approximately an order of magnitude higher than bulk tungsten (5.6 μΩ·cm) and CVD-deposited α-W films (18–23 μΩ·cm), it represents a quantifiable baseline for Ga⁺-contaminated FIBID deposits [1].

FIBID Nanofabrication Circuit Edit Failure Analysis

Focused Electron Beam Induced Deposition (FEBID): W(CO)₆ Achieves Up to 95% Tungsten Metal Content with Supersonic Carrier Gas Jet Delivery

Conventional FEBID using W(CO)₆ typically produces deposits with substantial carbon and oxygen contamination due to incomplete ligand desorption. However, using a supersonic inert carrier gas jet in the continuum flow regime to deliver W(CO)₆ enhances tungsten purity to up to 95% metal content relative to carbon contaminants, without any post-processing [1]. The high kinetic energy of the gas jet promotes impact-enhanced desorption of residual organic ligands at the deposition site [1]. The electron stimulated deposition cross-section of W(CO)₆ at 500 eV incident electron energy has been measured at 6.50 × 10⁻¹⁶ cm² [2], providing a quantitative parameter for modeling deposition rates.

FEBID Electron Beam Lithography Nanostructure Fabrication Direct-Write Deposition

Catalytic Activity: W(CO)₆-Derived Alumina-Supported Tungsten Catalysts Outperform Traditional Tungsten Oxide Catalysts in Alkene Hydrogenation

Alumina-supported tungsten hexacarbonyl (W(CO)₆/Al₂O₃) exhibits considerably better catalytic activity in alkene hydrogenation compared to traditional tungsten oxide (WO₃)-based catalysts [1]. W(CO)₆ is also reported as a highly active catalyst in olefin metathesis and Fischer-Tropsch synthesis [1]. The carbonyl-derived catalyst demonstrates promising activity in thiophene hydrodesulfurization, particularly when formulated as a bimetallic tungsten-cobalt catalyst [2].

Catalysis Hydrogenation Hydrodesulfurization Olefin Metathesis

Hexacarbonyltungsten (CAS 14040-11-0): Recommended Application Scenarios Based on Verified Differentiation Evidence


Halogen-Free Tungsten CVD for Fluorine-Sensitive Substrates

W(CO)₆ is the preferred tungsten CVD precursor when depositing tungsten on substrates that cannot tolerate exposure to HF or other corrosive halogen byproducts. This includes ultra-thin gate dielectrics and structures where interfacial silicon consumption must be avoided. Deposition at 540°C yields α-W films with resistivities of 18–23 μΩ·cm without fluorine contamination, and subsequent annealing at 900°C reduces resistivity to approximately 10 μΩ·cm [1]. This process is a direct alternative to WF₆-based CVD where substrate damage is unacceptable [2].

Focused Ion Beam Induced Deposition for Circuit Edit and Mask Repair

W(CO)₆ is a well-established precursor for FIBID of tungsten conductive traces in circuit edit and photomask repair applications. Using a 30 kV Ga⁺ beam, conductive tungsten films with resistivity of approximately 120 μΩ·cm are achieved at ion doses exceeding 0.6 × 10¹⁷ cm⁻² [1]. The sharp resistivity decrease at this dose threshold corresponds to film coalescence, providing a quantifiable process parameter for achieving electrical continuity in deposited features.

High-Purity Tungsten Nanostructure Fabrication via Optimized FEBID

For FEBID fabrication of tungsten nanostructures requiring high metal purity without post-processing, W(CO)₆ is the precursor of choice when paired with supersonic inert carrier gas jet delivery. This configuration achieves up to 95% tungsten metal content relative to carbon contaminants [1]. The technique leverages the precursor's volatility and electron-induced decomposition cross-section (6.50 × 10⁻¹⁶ cm² at 500 eV) [2] while substantially reducing carbon and oxygen incorporation inherent to conventional FEBID workflows.

Synthesis of High-Activity Supported Tungsten Hydrogenation Catalysts

W(CO)₆ serves as an effective precursor for preparing alumina-supported tungsten catalysts that exhibit considerably higher activity in alkene hydrogenation than traditional tungsten oxide-based catalysts [1]. This carbonyl-derived catalyst platform extends to olefin metathesis, Fischer-Tropsch synthesis, and thiophene hydrodesulfurization applications, particularly when formulated as bimetallic tungsten-cobalt systems [2].

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